![molecular formula C15H15N7O3S B14811354 (2Z)-2-cyano-2-(2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)ethanamide](/img/structure/B14811354.png)
(2Z)-2-cyano-2-(2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}hydrazinylidene)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide is a complex organic compound with a unique structure that includes a cyano group, a sulfonyl group, and a hydrazono group
Preparation Methods
The synthesis of 2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4,6-dimethyl-2-pyrimidinamine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a hydrazine derivative to introduce the hydrazono group. Finally, the cyano group is introduced through a reaction with a suitable nitrile reagent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the hydrazono group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydrazono group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide include:
4,6-dimethyl-2-pyrimidinamine: A precursor in the synthesis of the target compound.
Sulfonyl hydrazones: Compounds with similar structural features and reactivity.
Cyanoacetamides: Compounds with a cyano group and an amide group, used in similar applications.
The uniqueness of 2-cyano-2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity .
Properties
Molecular Formula |
C15H15N7O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1Z)-2-amino-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C15H15N7O3S/c1-9-7-10(2)19-15(18-9)22-26(24,25)12-5-3-11(4-6-12)20-21-13(8-16)14(17)23/h3-7,20H,1-2H3,(H2,17,23)(H,18,19,22)/b21-13- |
InChI Key |
OAAPVASPKVKYLU-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N/N=C(/C#N)\C(=O)N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-(4-Methoxy-phenyl)-3-oxo-propenylamino]-N-pyrimidin-2-yl-benzenesulfonamide](/img/structure/B14811271.png)
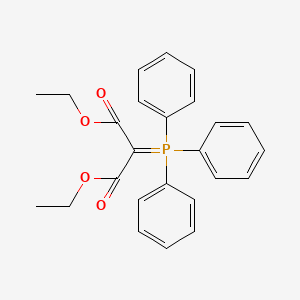
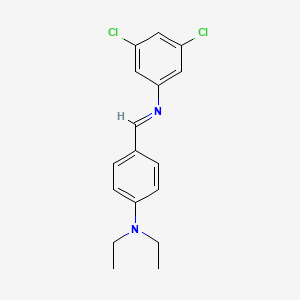
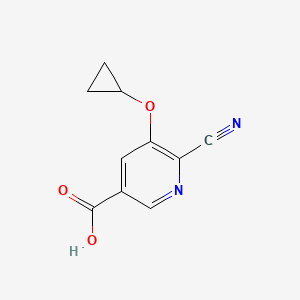


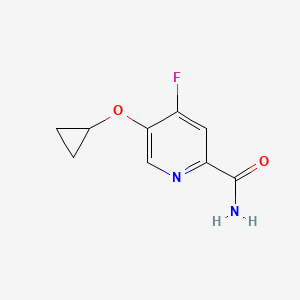
![N-[(E)-(3-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14811320.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14811323.png)
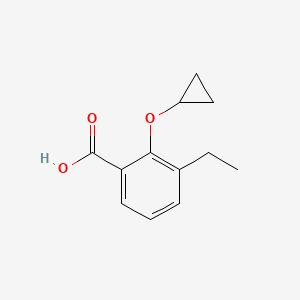
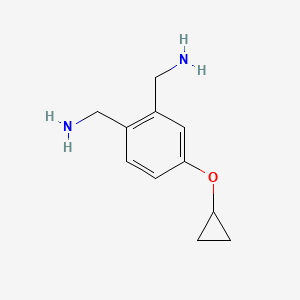
![N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-iodo-4-methylbenzamide](/img/structure/B14811346.png)
![2-pyridin-2-yl-1H-benzo[f]benzimidazole](/img/structure/B14811353.png)
![Ethyl 3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate](/img/structure/B14811358.png)
